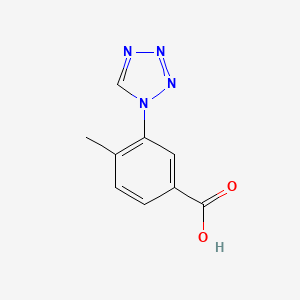

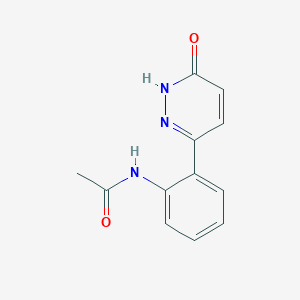

![molecular formula C9H16ClNO2 B2817526 Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride CAS No. 2361666-38-6](/img/structure/B2817526.png)

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

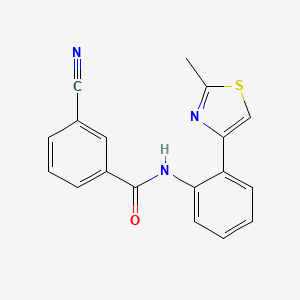

“Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride” is a complex organic compound. It likely contains a bicyclohexane group, which is a type of cycloalkane with two three-membered rings .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as bicyclo[3.1.0]hexanes, have been synthesized via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride is a valuable compound in medicinal chemistry due to its unique bicyclic structure. This structure can be used to design novel drugs with improved pharmacokinetic properties. The rigid bicyclic framework can enhance the binding affinity and selectivity of drug molecules to their biological targets, potentially leading to more effective and safer medications .

Asymmetric Synthesis

The compound is also significant in asymmetric synthesis, where it serves as a chiral building block. Its unique stereochemistry allows for the creation of complex molecules with high enantiomeric purity. This is particularly useful in the synthesis of pharmaceuticals, where the chirality of a molecule can greatly influence its biological activity .

Catalysis

In the field of catalysis, Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride can be used as a ligand in metal-catalyzed reactions. Its bicyclic structure provides a rigid and well-defined environment that can enhance the selectivity and efficiency of catalytic processes. This makes it a valuable tool in the development of new catalytic systems for organic synthesis .

Chemical Biology

The compound is also valuable in chemical biology, where it can be used to study the interactions between small molecules and biological macromolecules. Its unique structure allows it to serve as a probe for investigating the binding sites and mechanisms of action of various biomolecules. This can lead to a better understanding of biological processes and the development of new therapeutic strategies.

These applications highlight the versatility and importance of Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride in scientific research. Each field benefits from the compound’s unique structural and chemical properties, making it a valuable tool for advancing knowledge and technology.

RSC Advances Chemical Science Chemical Science : RSC Advances : RSC Advances : Chemical Science

Propiedades

IUPAC Name |

methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8(10)7-3-5-2-6(5)4-7;/h5-8H,2-4,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDKPYVLGBKSSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC2CC2C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide](/img/structure/B2817446.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione](/img/structure/B2817453.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)

amine 2hcl](/img/structure/B2817460.png)

![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)